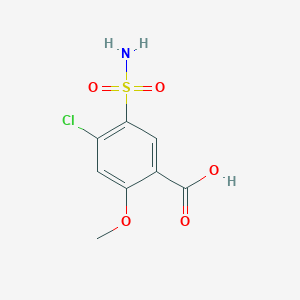

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUPTBLYNTETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, a compound of significant interest in medicinal chemistry and pharmaceutical development. While direct literature on this specific molecule is sparse, this document synthesizes available data, proposes logical synthetic and analytical methodologies based on closely related analogues, and explores its potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and utilization of substituted benzoic acids and sulfonamides in drug discovery and development.

Introduction and Molecular Overview

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, with the CAS number 55524-67-9, is a multifaceted aromatic organic compound.[1] Its structure is characterized by a benzoic acid core, substituted with a chloro, a methoxy, and a sulfamoyl group. The strategic placement of these functional groups imparts a unique electronic and steric profile, suggesting its potential as a key intermediate in the synthesis of pharmacologically active molecules. The presence of the sulfonamide (-SO₂NH₂) moiety is particularly noteworthy, as this functional group is a cornerstone of many diuretic, antibacterial, and anticonvulsant drugs. The methoxy group (-OCH₃) can significantly influence the molecule's pharmacokinetic properties by altering its lipophilicity and metabolic stability.[2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid |

| CAS Number | 55524-67-9[1] |

| Molecular Formula | C₈H₈ClNO₅S[1] |

| Molecular Weight | 265.67 g/mol [1][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid are not extensively reported in the public domain. However, based on its structure and data from commercial suppliers, the following information can be presented. Further experimental validation is recommended for critical applications.

Table of Physicochemical Properties:

| Property | Value/Information | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | - |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, while the sulfonamide proton is significantly less acidic. | - |

| Storage | Should be stored in a dry, sealed container.[3] | - |

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the late-stage introduction of the sulfamoyl group, preceded by the establishment of the core substituted benzoic acid structure. A key precursor is 4-Chloro-2-methoxybenzoic acid.

Plausible Synthetic Pathway

The proposed synthesis commences with the chlorosulfonylation of 4-Chloro-2-methoxybenzoic acid, followed by amination to install the sulfamoyl group.

Sources

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

Introduction

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Furosemide, a potent loop diuretic used extensively in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a sulfonamide, a chloro, and a methoxy group on the benzene ring—makes its synthesis a multi-step process requiring careful control of reaction conditions. This guide provides a detailed exploration of the core synthetic pathway, grounded in established chemical principles and supported by methodologies reported in scientific literature and patents.

The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals, offering an in-depth look into the reaction mechanisms, experimental protocols, and the critical causality behind the chosen synthetic strategies.

Chemical Identity:

-

IUPAC Name: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

-

Molecular Formula: C₈H₈ClNO₅S

-

CAS Number: 22120-64-7 (related core structure)

Part 1: The Primary Industrial Synthesis Pathway

The most established and economically viable route for synthesizing 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid commences with 2,4-Dichlorobenzoic acid. This pathway is characterized by a logical sequence of electrophilic and nucleophilic aromatic substitution reactions.

Overall Synthesis Scheme

The transformation is achieved in three principal steps:

-

Chlorosulfonylation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the 2,4-Dichlorobenzoic acid ring.

-

Amination: Conversion of the chlorosulfonyl group into a sulfonamide (-SO₂NH₂).

-

Methoxylation: Nucleophilic substitution of the chlorine atom at the C2 position with a methoxy group (-OCH₃).

Step 1: Chlorosulfonylation of 2,4-Dichlorobenzoic Acid

Core Principle: This step involves an electrophilic aromatic substitution reaction. The powerful electrophile, chlorosulfonic acid (ClSO₃H), is used to introduce the sulfonyl chloride group onto the aromatic ring. The regioselectivity of this reaction is dictated by the existing substituents. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. The substitution occurs at the C5 position, which is ortho to the C4-chloro, para to the C2-chloro, and meta to the carboxylic acid, representing the most sterically accessible and electronically favorable position.

Experimental Protocol:

-

In a suitable reaction vessel, 2,4-Dichlorobenzoic acid is added portion-wise to an excess of chlorosulfonic acid under vigorous stirring.[2][3]

-

The molar ratio of chlorosulfonic acid to the benzoic acid derivative is typically kept high to act as both reactant and solvent.

-

The reaction temperature is carefully controlled, often maintained at a moderately elevated temperature (e.g., 60-80°C) for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture is cautiously quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid product.

-

The precipitated 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is isolated by filtration, washed with cold water to remove residual acids, and dried.[4]

Causality & Field Insights:

-

Choice of Reagent: Chlorosulfonic acid is a highly reactive and effective agent for this transformation. Its use in excess ensures the reaction goes to completion.

-

Temperature Control: Precise temperature management is critical. Excessively high temperatures can lead to side reactions and degradation, including potential desulfonation or the formation of undesired isomers.

-

Quenching: The quenching process in ice water is a critical safety and purification step. The exothermic hydrolysis of chlorosulfonic acid requires a large volume of ice to dissipate the heat effectively. This step also ensures the product, which is insoluble in the acidic aqueous medium, precipitates out for easy isolation.

Step 2: Amination of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

Core Principle: This reaction converts the highly reactive sulfonyl chloride intermediate into a stable sulfonamide. The mechanism involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride group, followed by the elimination of hydrogen chloride.

Experimental Protocol:

-

The 2,4-dichloro-5-(chlorosulfonyl)benzoic acid obtained from the previous step is suspended in an inert solvent or water.

-

An excess of aqueous ammonium hydroxide is added slowly to the suspension while maintaining a low temperature (e.g., 0-10°C) to control the exothermicity of the reaction.[3][4]

-

The mixture is stirred until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

After the reaction, the mixture is acidified (e.g., with HCl) to precipitate the product, 2,4-dichloro-5-sulfamoylbenzoic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Causality & Field Insights:

-

Reagent & Stoichiometry: Aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct. Using a significant excess ensures the complete conversion of the sulfonyl chloride.

-

Exothermicity Management: The reaction is highly exothermic. Slow addition of ammonia and external cooling are essential to prevent a runaway reaction and minimize the formation of impurities from the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

-

Acidification for Isolation: The product exists as an ammonium salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and the sulfonamide (if deprotonated), reducing its aqueous solubility and causing it to precipitate, allowing for efficient isolation.

Step 3: Nucleophilic Aromatic Substitution (Methoxylation)

Core Principle: This final step is a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the C2 position is replaced by a methoxy group. This substitution is feasible because the C2 position is activated by strong electron-withdrawing groups ortho (carboxylic acid) and para (sulfonamide) to it. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

Experimental Protocol:

-

2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a suitable polar aprotic solvent like methanol or dimethylformamide (DMF).

-

A strong nucleophile, typically sodium methoxide (NaOCH₃), is added to the solution. At least two equivalents are required: one for the substitution and one to deprotonate the acidic carboxylic acid.

-

The reaction mixture is heated to an elevated temperature (often to reflux) for several hours to drive the substitution to completion.

-

After cooling, the reaction mixture is acidified to protonate the carboxylic acid group, leading to the precipitation of the final product.

-

The solid 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is isolated by filtration, washed, and purified, often by recrystallization.

Causality & Field Insights:

-

Solvent and Nucleophile: Methanol can serve as both the solvent and the source of the methoxide nucleophile (in the presence of a base like NaOH or using commercial sodium methoxide). The use of a strong nucleophile is essential for this SₙAr reaction.

-

Activation Requirement: The chlorine at C4 is not substituted because it lacks the necessary activation from suitably positioned electron-withdrawing groups. The unique electronic arrangement of the intermediate from Step 2 is what makes this selective methoxylation at C2 possible.

-

Workup: The final acidification step is crucial. It ensures the product is in its neutral, less soluble form for effective isolation from the reaction medium.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Typical Conditions | Product | Reported Yield |

| 1 | 2,4-Dichlorobenzoic Acid | Chlorosulfonic acid (ClSO₃H) | 60-80°C, 2-4h | 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid | >90% |

| 2 | 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid | Ammonium hydroxide (NH₄OH) | 0-10°C, 1-2h | 2,4-Dichloro-5-sulfamoylbenzoic Acid | ~70-85%[4] |

| 3 | 2,4-Dichloro-5-sulfamoylbenzoic Acid | Sodium methoxide (NaOCH₃) | Reflux in Methanol | 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid | Variable, often >70% |

Note: Yields are indicative and can vary based on specific process optimizations and scale.

Part 2: Alternative Synthetic Strategies

While the pathway from 2,4-dichlorobenzoic acid is dominant, other routes have been developed, often for related compounds, which showcase alternative chemical logic. One such approach starts from 4-chloro-2-fluoro-toluene, primarily developed for Furosemide synthesis.

This pathway, detailed in patent literature[3], involves photochlorination of the toluene methyl group, followed by hydrolysis to the carboxylic acid, chlorosulfonylation, and amination. The resulting 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid is a key intermediate. The highly activated fluorine atom can then be displaced by a nucleophile like methoxide. This route can offer very high yields, particularly in the final nucleophilic substitution step, as fluorine is an excellent leaving group in SₙAr reactions.[3] However, the initial photochlorination step can be less suitable for standard laboratory scale-up and requires specialized equipment.

Conclusion

The synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a well-defined process rooted in fundamental principles of organic chemistry. The primary industrial route, starting from 2,4-Dichlorobenzoic acid, represents a robust and scalable method that proceeds through sequential chlorosulfonylation, amination, and methoxylation. Each step is designed to install the required functional groups with high regioselectivity, governed by the electronic properties of the intermediates. Understanding the causality behind reagent choice, reaction conditions, and workup procedures is essential for optimizing yield, ensuring purity, and achieving a safe, self-validating manufacturing process. The exploration of alternative pathways further enriches the strategic options available to the synthetic chemist, highlighting the versatility of aromatic chemistry in the construction of complex pharmaceutical intermediates.

References

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )

-

Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. (URL: [Link])

- EP0788494B1 - Process for the preparation of furosemide - Google P

-

4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem. (URL: [Link])

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google P

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (URL: [Link])

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P

- Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google P

- WO1996012714A1 - Process for the preparation of furosemide - Google P

-

(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (URL: [Link])

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. (URL: [Link])

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (URL: [Link])

-

2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

Abstract

This technical guide provides an in-depth exploration of the primary synthetic routes for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of the starting materials, reaction mechanisms, and process optimization. The guide is structured to provide a deep understanding of the chemical transformations involved, supported by detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated and methoxylated benzoic acid core with a sulfamoyl group, makes it a versatile precursor for the development of potent drugs. The precise and efficient synthesis of this intermediate is of paramount importance to ensure the quality, efficacy, and safety of the final drug products. This guide will focus on two principal and field-proven synthetic pathways, each originating from a distinct and readily available starting material: 2,4-Dichlorobenzoic Acid and p-Aminosalicylic Acid .

Synthetic Pathway 1: Commencing with 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method, often employed in the industrial production of structurally related compounds like the diuretic Furosemide.[1][2][3] The core of this pathway involves a sequence of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Logical Framework of the 2,4-Dichlorobenzoic Acid Pathway

The synthesis commences with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by amination to introduce the sulfamoyl group. The subsequent step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group.

Caption: Synthetic workflow starting from 2,4-Dichlorobenzoic Acid.

Step-by-Step Experimental Protocol

This initial step is a two-part process involving chlorosulfonation and subsequent amidation.[1]

-

Chlorosulfonation:

-

In a reaction vessel equipped with a stirrer and cooling system, carefully add 2,4-dichlorobenzoic acid to an excess of chlorosulfonic acid.[1][2]

-

Maintain the reaction temperature between 60-70°C for several hours to ensure complete reaction.[1]

-

Cool the reaction mixture and cautiously pour it onto crushed ice. The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, will precipitate out of the aqueous solution.[1]

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.[1]

-

-

Amidation:

-

Without extensive drying, add the crude 2,4-dichloro-5-carboxybenzenesulfonyl chloride to a cooled, concentrated ammonia solution, ensuring the temperature is maintained below 5°C.[1]

-

Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Filter the product, wash with water, and dry.

-

This final step involves a nucleophilic aromatic substitution reaction to introduce the methoxy group.

-

Dissolve the 2,4-dichloro-5-sulfamoylbenzoic acid in a suitable solvent, such as methanol or dimethylformamide (DMF).

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by HPLC or TLC.

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the final product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

Causality and Optimization

-

Chlorosulfonation: The use of excess chlorosulfonic acid drives the electrophilic aromatic substitution to completion. The directing effects of the existing substituents on the benzene ring (the carboxylic acid and the two chlorine atoms) favor the substitution at the 5-position.

-

Amidation: The low temperature during amidation is crucial to minimize side reactions, such as the hydrolysis of the sulfonyl chloride group.

-

Methoxylation: The selection of the reaction solvent and temperature is critical for the selective replacement of the chlorine atom at the 2-position. The electron-withdrawing nature of the adjacent carboxylic acid and the sulfamoyl group activates this position for nucleophilic attack.

Synthetic Pathway 2: Commencing with p-Aminosalicylic Acid

An alternative and elegant synthetic route utilizes the readily available and cost-effective starting material, p-aminosalicylic acid.[4] This pathway involves a sequence of methylation, chlorination, and hydrolysis, followed by the introduction of the sulfamoyl group.

Logical Framework of the p-Aminosalicylic Acid Pathway

This synthesis begins with the protection of the phenolic hydroxyl and carboxylic acid groups via methylation. This is followed by a regioselective chlorination and subsequent hydrolysis to yield a key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid. The final step is the introduction of the sulfamoyl group.

Caption: Synthetic workflow starting from p-Aminosalicylic Acid.

Step-by-Step Experimental Protocol

-

In a reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.[4]

-

Cool the mixture to 20-30°C and gradually add dimethyl sulfate dropwise.[4]

-

Continue the reaction for approximately 5.5 hours.[4]

-

Remove the acetone by rotary evaporation and dissolve the residue in water.

-

Extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate. Dry the organic phase and evaporate the solvent.[4]

-

Dissolve the methyl 4-amino-2-methoxybenzoate in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the ester.[4]

-

Heat the reaction mixture to 70°C for 3 hours.[4]

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[4]

-

Mix the ester with potassium hydroxide in a methanol/water solution.[4]

-

Reflux the mixture for approximately 2 hours.[4]

-

After cooling, remove the solvent and dissolve the residue in water.

-

Adjust the pH to 5 with hydrochloric acid to precipitate the product.[4]

-

Filter and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.[4]

This is a multi-step process involving a Sandmeyer-type reaction.

-

Diazotization: Dissolve the 4-amino-5-chloro-2-methoxybenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid with copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture. The diazonium group is replaced by a chlorosulfonyl group.

-

Amination: The resulting sulfonyl chloride is then carefully reacted with concentrated ammonia to form the final product, 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

Causality and Optimization

-

Methylation: The use of a base like potassium hydroxide is to deprotonate the phenolic hydroxyl and carboxylic acid groups, making them more nucleophilic for the reaction with dimethyl sulfate.

-

Chlorination: N-chlorosuccinimide is a mild and regioselective chlorinating agent for activated aromatic rings. The amino group strongly activates the ortho and para positions, and the position ortho to the amino group and meta to the methoxy and ester groups is preferentially chlorinated.

-

Sulfamoylation: The Sandmeyer reaction is a reliable method for introducing a sulfonyl chloride group, which can then be readily converted to the sulfonamide. Careful temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Comparative Analysis of Starting Materials

| Feature | 2,4-Dichlorobenzoic Acid | p-Aminosalicylic Acid |

| Cost & Availability | Readily available | Readily available and generally cost-effective |

| Number of Steps | Fewer steps | More steps |

| Key Transformations | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution | Methylation, Chlorination, Hydrolysis, Diazotization, Sulfamoylation |

| Control of Regiochemistry | Generally well-controlled | Requires careful control during chlorination |

| Potential Hazards | Use of chlorosulfonic acid (highly corrosive) | Use of dimethyl sulfate (toxic and carcinogenic), handling of unstable diazonium salts |

Conclusion

The synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid can be effectively achieved through two primary synthetic routes, each with its own set of advantages and challenges. The choice of the starting material, either 2,4-dichlorobenzoic acid or p-aminosalicylic acid, will depend on factors such as the scale of the synthesis, available equipment, cost considerations, and the desired level of process control. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize this important pharmaceutical intermediate.

References

- US Patent 3965173A, "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide",

-

PubChem, "4-Amino-5-chloro-2-methoxybenzoic acid", [Link]

-

Chem-Impex, "4-Amino-5-chloro-2-methoxybenzoic acid", [Link]

- Chinese Patent CN105237422A, "Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid",

- European Patent EP0788494B1, "Process for the prepar

- US Patent 6548702B1, "Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride",

-

Chegg.com, "The synthesis of furosemide begins with treatment of...", [Link]

-

PubChemLite, "5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (C9H9ClO5S)", [Link]

- US Patent 5739361A, "Process for the prepar

-

National Center for Biotechnology Information, "Furosemide (Frusemide)", [Link]

- Russian Patent RU2553258C1, "Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzo

Sources

The Discovery and Development of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-chloro-2-methoxy-5-sulfamoylbenzoic acid scaffold is a cornerstone in the development of a clinically vital class of pharmaceuticals known as loop diuretics. These agents have profoundly impacted the management of fluid overload in conditions such as heart failure, cirrhosis, and renal disease. This in-depth technical guide provides a comprehensive overview of the discovery and development of derivatives based on this privileged core structure. We will explore the synthetic pathways, delve into the intricate mechanism of action targeting the Na-K-Cl cotransporter (NKCC2), meticulously analyze the structure-activity relationships (SAR) that govern potency and selectivity, and discuss the critical role of bioisosterism in lead optimization. Furthermore, this guide details modern in vitro and in vivo screening methodologies, including high-throughput screening assays and animal models for diuretic activity. By synthesizing historical context with contemporary drug discovery principles, this whitepaper serves as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting renal ion transport.

Introduction: A Privileged Scaffold in Diuretic Chemistry

The 4-chloro-2-methoxy-5-sulfamoylbenzoic acid core represents a classic example of a "privileged scaffold" in medicinal chemistry. Its derivatives, most notably furosemide, bumetanide, and torsemide, are potent loop diuretics that exert their effects in the thick ascending limb of the Loop of Henle. The discovery of these agents revolutionized the treatment of edema and hypertension, offering clinicians a powerful tool to manage fluid and electrolyte balance. This guide will dissect the key scientific principles and experimental strategies that underpinned the successful development of this important class of drugs.

The Genesis of a Diuretic Powerhouse: Synthesis of the Core Scaffold

The efficient and scalable synthesis of the 4-chloro-2-methoxy-5-sulfamoylbenzoic acid core and its precursors is fundamental to the development of its derivatives. While various synthetic routes have been explored, a common and well-established pathway involves the multi-step modification of readily available starting materials.

A representative synthetic approach to a key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, begins with p-aminosalicylic acid. This process typically involves three key transformations: methylation, chlorination, and hydrolysis.[1][2]

A crucial step in the synthesis of many potent diuretics is the introduction of the sulfamoyl group. This is often achieved through chlorosulfonation of a benzoic acid derivative, followed by amination. For instance, 2,4-dichlorobenzoic acid can be chlorosulfonated and subsequently aminated to produce 2,4-dichloro-5-sulfamoylbenzoic acid.[3]

The synthesis of 5-chlorosulfonyl-2-methoxy benzoic acid, another key intermediate, can be achieved via the chlorosulfonation of 2-methoxybenzoic acid.[4] The resulting sulfonyl chloride is then readily converted to the corresponding sulfonamide.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol outlines a laboratory-scale synthesis adapted from established methodologies.[1][2]

Step 1: Methylation of p-Aminosalicylic Acid

-

In a suitable reaction vessel, suspend p-aminosalicylic acid and potassium hydroxide in acetone.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise while maintaining the temperature.

-

Continue the reaction for several hours.

-

Remove the acetone via rotary evaporation.

-

Dissolve the residue in water and extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the methylated intermediate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

-

Dissolve the methyl 4-amino-2-methoxybenzoate in dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

-

Heat the reaction mixture at approximately 70°C for a few hours.

-

Pour the hot reaction mixture into ice water to precipitate the chlorinated product.

-

Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis to the Final Product

-

In a round-bottom flask, combine the methyl 4-amino-5-chloro-2-methoxybenzoate with potassium hydroxide in a methanol/water solvent system.

-

Reflux the mixture for approximately 2 hours.

-

Decolorize the solution with activated carbon.

-

Filter the hot solution and remove the solvent from the filtrate.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

-

Filter the solid, wash with water, and dry to yield 4-amino-5-chloro-2-methoxybenzoic acid.

Caption: Synthetic workflow for a key benzoic acid intermediate.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)

Derivatives of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid exert their diuretic effect by inhibiting the Na-K-Cl cotransporter, specifically the NKCC2 isoform, located in the apical membrane of the thick ascending limb of the Loop of Henle.[5] This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.

By blocking the chloride-binding site of the NKCC2 transporter, these drugs prevent the reabsorption of these ions.[5] This leads to an increased concentration of solutes in the tubular fluid, which in turn reduces the osmotic gradient for water reabsorption. The result is a significant increase in the excretion of water, sodium, chloride, and potassium.

Caption: Mechanism of action of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid derivatives on the NKCC2 transporter.

Structure-Activity Relationship (SAR) and Lead Optimization

The diuretic potency and pharmacokinetic profile of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring. A thorough understanding of the SAR is crucial for rational drug design and lead optimization.

Key SAR findings for this class of compounds include:

-

Acidic Group at C-1: The carboxylic acid group at the 1-position is essential for optimal diuretic activity. It is believed to interact with a cationic site on the transporter. While other acidic groups like tetrazoles can be tolerated, the carboxylate generally provides the highest potency.

-

Activating Group at C-4: The substituent at the 4-position, typically a chlorine atom, is crucial for activity. Other electron-withdrawing groups can also be effective.

-

Sulfamoyl Group at C-5: The sulfonamide group at the 5-position is a critical pharmacophore for high-ceiling diuretic activity. It must be unsubstituted for optimal potency.

-

Substituents at the Amino Group: Modifications to the amino group at the 2- or 3-position have a significant impact on diuretic potency and can be modulated to fine-tune the pharmacological profile. For instance, the introduction of a furfuryl group at the 2-amino position of 5-sulfamoyl-2-aminobenzoic acid derivatives leads to furosemide, while a variety of alkyl groups can be substituted at the 3-amino position of 5-sulfamoyl-3-aminobenzoic acid derivatives without diminishing optimal diuretic activity.

The process of lead optimization involves systematically modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is guided by the evolving understanding of the SAR.

Bioisosterism in Design and Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. In the context of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid derivatives, the sulfonamide group has been a target for bioisosteric replacement.

For example, the substitution of the sulfamoyl group with a spatially and sterically similar methylsulfonyl group has been investigated. While this substitution generally leads to a decrease in diuretic potency, the resulting compounds still exhibit activity, demonstrating that the methylsulfonyl group can act as a bioisostere for the sulfonamide in this scaffold. Such modifications can be explored to modulate properties like solubility, metabolism, and off-target effects.

In Vitro and In Vivo Screening for Diuretic Activity

The discovery and development of novel diuretic agents rely on a robust pipeline of in vitro and in vivo screening assays. These assays are essential for identifying active compounds, characterizing their mechanism of action, and evaluating their efficacy and safety.

In Vitro Screening: Targeting NKCC2

Modern drug discovery often employs high-throughput screening (HTS) to rapidly assess large compound libraries. For NKCC2 inhibitors, several in vitro assays have been developed:

-

Fluorescence-Based Assays: These assays utilize fluorescent dyes that are sensitive to ions transported by NKCC2, such as thallium, which can serve as a surrogate for potassium. An increase in intracellular fluorescence upon ion influx indicates transporter activity, which can be inhibited by test compounds.[6]

-

Radioactive Ion Flux Assays: A more traditional approach involves measuring the uptake of radioactive ions, such as ⁸⁶Rb⁺ (as a potassium analog), into cells expressing NKCC2. A reduction in radioactive uptake in the presence of a test compound indicates inhibition.

Experimental Protocol: In Vitro NKCC2 Inhibition Assay (Fluorescence-Based)

This protocol is a generalized procedure for a fluorescence-based thallium influx assay.

-

Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human NKCC2 transporter in 96-well plates.

-

Dye Loading: Wash the cells with a chloride-free buffer and then incubate them with a thallium-sensitive fluorescent dye.

-

Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specified period.

-

Initiation of Ion Flux: Add a solution containing thallium and chloride to initiate ion influx through NKCC2.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to NKCC2 activity. Determine the IC₅₀ value for each test compound by plotting the inhibition of NKCC2 activity against the compound concentration.

In Vivo Screening: Assessing Diuretic Efficacy

Animal models are indispensable for evaluating the in vivo diuretic activity, pharmacokinetics, and safety of lead compounds. The rat is a commonly used species for these studies.

Experimental Protocol: In Vivo Diuretic Activity in Rats

This protocol describes a standard method for assessing diuretic activity in rats.[7][8][9]

-

Animal Acclimatization: Acclimatize male Wistar rats to metabolic cages for several days before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Dosing: Administer the test compound, a vehicle control, and a positive control (e.g., furosemide) orally or via intraperitoneal injection.

-

Urine Collection: Place the animals back into the metabolic cages and collect urine at predetermined time intervals (e.g., every hour for 5 hours, and then a cumulative collection at 24 hours).

-

Measurement of Urine Volume: Record the total volume of urine excreted by each animal.

-

Electrolyte Analysis: Measure the concentration of sodium, potassium, and chloride in the urine samples using a flame photometer or ion-selective electrodes.

-

Data Analysis: Compare the urine volume and electrolyte excretion in the test groups to the control groups to determine the diuretic efficacy of the compound.

Caption: A typical drug discovery funnel for diuretic agents.

Comparative Pharmacology of Key Derivatives

The lead optimization process based on the 4-chloro-2-methoxy-5-sulfamoylbenzoic acid scaffold has yielded several clinically successful drugs. A comparison of their pharmacokinetic and pharmacodynamic properties highlights the nuances of their therapeutic profiles.

| Drug | Relative Potency (vs. Furosemide) | Oral Bioavailability (%) | Duration of Action (hours) |

| Furosemide | 1x | 10-100 (highly variable) | 6-8 |

| Bumetanide | 40-60x | 80-95 | 4-6 |

| Torsemide | 2-4x | 80-90 | 12-16 |

Data compiled from multiple sources.

The Role of Computational Modeling

In recent years, computational modeling has become an invaluable tool in drug discovery. For NKCC2 inhibitors, techniques such as homology modeling and molecular docking have been employed to gain insights into the binding of these drugs to the transporter.

-

Homology Modeling: In the absence of an experimentally determined crystal structure of human NKCC2, homology models can be built based on the structures of related transporter proteins.[10] These models provide a three-dimensional representation of the transporter's architecture.

-

Molecular Docking: Using these homology models, researchers can perform molecular docking simulations to predict the binding mode of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid derivatives within the transporter's binding pocket. These simulations can help to rationalize the observed SAR and guide the design of new analogs with improved affinity and selectivity.

Future Perspectives and Conclusion

The discovery of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid derivatives as potent loop diuretics represents a landmark achievement in medicinal chemistry. The continued exploration of this scaffold, coupled with modern drug discovery technologies, holds promise for the development of next-generation diuretics with improved efficacy, safety, and pharmacokinetic profiles. A deeper understanding of the molecular interactions between these compounds and the NKCC2 transporter, facilitated by advances in structural biology and computational chemistry, will undoubtedly pave the way for the rational design of novel therapeutics for a range of cardiovascular and renal diseases.

This guide has provided a comprehensive technical overview of the key aspects of the discovery and development of this important class of drugs. By understanding the principles of synthesis, mechanism of action, SAR, and modern screening methodologies, researchers can build upon this rich history of innovation to address unmet medical needs.

References

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

-

E-ISSN 0976-2779 - Systematic Reviews in Pharmacy. Available at: [Link]

-

Rat NKCC2/NKCC1 Cotransporter Selectivity for Loop Diuretic Drugs. PubMed. Available at: [Link]

-

Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Physiology and Pharmacology. Available at: [Link]

-

Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. YouTube. Available at: [Link]

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

-

Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PubMed Central. Available at: [Link]

-

Pharmacology of compounds targeting cation-chloride cotransporter physiology. PMC. Available at: [Link]

-

Rare mutations in the human Na-K-Cl cotransporter (NKCC2) associated with lower blood pressure exhibit impaired processing and transport function. PubMed Central. Available at: [Link]

-

Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. PubMed Central. Available at: [Link]

-

Structural basis for human NKCC1 inhibition by loop diuretic drugs. PMC. Available at: [Link]

-

study of diuretic activity of given drugs to rats/mice using metabolic cage. RJPT SimLab. Available at: [Link]

-

Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats. PMC. Available at: [Link]

-

Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. IJPPR. Available at: [Link]

-

Molecular and evolutionary insights into the structural organization of cation chloride cotransporters. Frontiers. Available at: [Link]

-

Correlation diagram between the predicted IC50 values (μM) of the... ResearchGate. Available at: [Link]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. NIH. Available at: [Link]

-

High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rare mutations in the human Na-K-Cl cotransporter (NKCC2) associated with lower blood pressure exhibit impaired processing and transport function - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the C-2 Substituent in Furosemide Synthesis: A Mechanistic Exploration of 4-Chloro-5-sulfamoylbenzoic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the chemical synthesis of Furosemide (4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid), a critical diuretic medication. We address the specific role of the benzoic acid intermediate, with a focus on the substituent at the C-2 position. While exploring the hypothetical role of a 2-methoxy group, this paper elucidates the chemical principles that render halogenated precursors, specifically 2-fluoro and 2-chloro analogs, essential for industrially viable synthesis. Through a comparative analysis of reaction mechanisms, leaving group efficacy, and established industrial protocols, this guide offers field-proven insights for researchers and professionals in pharmaceutical development.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of Furosemide from its key benzoic acid intermediate hinges on a classical organic reaction: Nucleophilic Aromatic Substitution (SNAr). In the final and most critical step, furfurylamine acts as a nucleophile, attacking the C-2 position of a substituted 4-chloro-5-sulfamoylbenzoic acid molecule and displacing a leaving group.

For this reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs). In the Furosemide precursors, the carboxylic acid (-COOH), sulfamoyl (-SO₂NH₂), and chloro (-Cl) groups all serve this purpose, making the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

The SNAr mechanism generally proceeds via an "addition-elimination" pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The formation of this complex is typically the rate-determining step of the reaction.

Caption: Comparison of leaving group ability for the key SNAr reaction.

| Leaving Group | Inductive Effect | Relative Reaction Rate | Typical Yield | Rationale |

| Fluorine (-F) | Very Strong | Highest | >95% | Maximizes electrophilicity of C-2, accelerating the rate-determining attack. [3] |

| Chlorine (-Cl) | Strong | Moderate | 35-50% | Effective, but less activating than fluorine, leading to lower yields and byproducts. [3] |

| Methoxy (-OCH₃) | Moderate | Very Low | Not reported | Poor leaving group ability; deactivating resonance effect. Not used in practice. [4] |

The Classic Synthesis Route: via 2,4-Dichloro-5-sulfamoylbenzoic Acid

The original synthesis of Furosemide, as described in foundational patents, begins with 2,4-dichlorobenzoic acid. [3]This multi-step process establishes the required sulfamoyl group before the final condensation reaction.

Caption: Synthesis pathway starting from 2,4-dichlorobenzoic acid.

Experimental Protocol: Classic Synthesis

-

Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) to introduce the chlorosulfonyl group at the C-5 position, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid. [5]2. Ammonolysis: The highly reactive chlorosulfonyl intermediate is treated with aqueous ammonia (NH₃) to form the stable sulfonamide, yielding 2,4-dichloro-5-sulfamoylbenzoic acid. [5]3. Condensation: The resulting intermediate is heated with furfurylamine. The amine displaces the chlorine atom at the C-2 position to form Furosemide.

Causality and Limitations: This route utilizes readily available starting materials. However, the final SNAr step is inefficient due to the moderate leaving group ability of chlorine, resulting in low yields (typically 35-50%) and the formation of impurities that complicate purification. [3]

The Optimized High-Yield Route: The Fluorine Advantage

To overcome the limitations of the classic method, an improved synthesis was developed that leverages the superior leaving group ability of fluorine. [6]This modern approach provides significantly higher yields and purity.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

Introduction

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, a substituted benzoic acid derivative, holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its multifaceted structure, incorporating a carboxylic acid, a sulfonamide, a methoxy group, and a chlorine atom, suggests a wide range of potential chemical interactions and biological activities. This guide provides a comprehensive exploration of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. Understanding these characteristics is paramount for its synthesis, formulation, and evaluation as a potential therapeutic agent or intermediate.

This document is structured to provide a logical flow from the fundamental identification of the molecule to its detailed spectroscopic and physical properties. It includes practical, step-by-step protocols for key experimental determinations, underpinned by the scientific rationale for each procedural choice.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a distinct chemical entity with the following identifiers:

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid | N/A |

| CAS Number | 14293-50-6 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₅S | [1][2][3] |

| Molecular Weight | 265.67 g/mol | [2][3] |

| Synonyms | 2-METHOXY-4-CHLORO-5-SULFAMOYL BENZOIC ACID | [3] |

The structural arrangement of its functional groups dictates its chemical behavior and physical properties.

Synthesis Pathway

While specific synthesis literature for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is not abundant, a plausible synthetic route can be extrapolated from the synthesis of structurally related compounds, such as methyl 2-methoxy-5-sulfamoylbenzoate and various substituted benzoic acids.[4][5] A likely pathway would involve the chlorination and sulfamoylation of a 2-methoxybenzoic acid precursor.

Physicochemical Properties

The interplay of the functional groups in 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid gives rise to its characteristic physical and chemical properties.

Physical State and Appearance

Based on observations of similar benzoic acid derivatives, this compound is expected to be a white to off-white crystalline solid at room temperature.[6][7]

Melting Point

The melting point is a critical indicator of purity for crystalline solids.[8][9] For a pure substance, a sharp melting range is expected. The presence of impurities typically leads to a depression and broadening of the melting point.[9]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Refinement: For high accuracy, a preliminary rapid heating can determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected temperature.

Solubility

The solubility of a compound in various solvents is crucial for its formulation and biological absorption. The presence of both polar (carboxylic acid, sulfonamide) and non-polar (benzene ring, chlorine) moieties suggests a nuanced solubility profile. It is expected to have limited solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.

Experimental Protocol for Equilibrium Solubility Determination:

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate buffer at various pH values, ethanol) are chosen.

-

Sample Addition: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.[10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11]

Acidity (pKa)

The pKa values of a molecule indicate the strength of its acidic and basic functional groups. 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid has two acidic protons: one on the carboxylic acid group and one on the sulfonamide group. The carboxylic acid proton is expected to be more acidic (lower pKa) than the sulfonamide proton. The pKa influences the compound's solubility, lipophilicity, and binding to biological targets at different physiological pH values.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two acidic protons, two inflection points and two half-equivalence points may be observed.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfonamide protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies. Expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid.

-

A sharp C=O stretch from the carboxylic acid.

-

N-H stretching bands from the sulfonamide.

-

S=O stretching bands from the sulfonamide.

-

C-O stretching from the methoxy group.

-

C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (265.67 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO₂, and SO₂NH₂.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. While experimental data for this specific compound is limited in publicly accessible literature, this guide has established its chemical identity and provided robust, field-tested protocols for the determination of its key properties. The presented methodologies for assessing melting point, solubility, and pKa, along with the predictive spectroscopic analysis, offer a solid framework for researchers and drug development professionals to characterize this and other novel chemical entities. A thorough understanding of these fundamental properties is a critical first step in unlocking the full potential of such molecules in pharmaceutical and chemical research.

References

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sulpiride - Impurity B | 5-(Aminosulfonyl)-2-methoxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

SciELO. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

ResearchGate. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2011). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

aipublications.com. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Amazon S3. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

ijarsct.co.in. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl.... Retrieved from [Link]

Sources

- 1. King-Pharm Co., Ltd. [king-pharm.com]

- 2. 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid [aromalake.com]

- 3. 14293-50-6 CAS Manufactory [m.chemicalbook.com]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. mt.com [mt.com]

- 9. Determination of Melting Point [unacademy.com]

- 10. who.int [who.int]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

Introduction

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a sulfonamide and benzoic acid derivative of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it holds a critical position as a key starting material and a designated process impurity in the synthesis of the potent loop diuretic, Furosemide.[1][2][3] Understanding the chemical identity, properties, and control of this compound is paramount for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Furosemide and related compounds. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and its pivotal role in pharmaceutical manufacturing.

Chemical Identity and Nomenclature

The precise naming of a chemical entity is fundamental for unambiguous scientific communication and regulatory compliance.

IUPAC Name: The systematically generated and internationally recognized IUPAC name for this compound is 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid .

This name is derived by identifying the principal functional group (benzoic acid) and then naming the substituents (chloro, methoxy, and sulfamoyl) at their respective positions on the benzene ring.

Synonyms and Identifiers: In scientific literature, patents, and commercial catalogs, this compound is referred to by several synonyms. This multiplicity of names necessitates a clear consolidation for accurate identification.

| Identifier Type | Value |

| Common Synonyms | 5-(Aminosulfonyl)-4-chloro-2-methoxybenzoic acid, Furosemide Impurity A |

| CAS Number | 22117-85-7[4] |

| PubChem CID | 89601[4] |

| EC Number | 244-789-1[4] |

| UNII | ZK66UU128U[4] |

Chemical Structure: The molecular structure defines the compound's chemical behavior and its interactions in synthetic and biological systems.

Caption: 2D structure of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic processes, developing analytical methods, and ensuring proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₅S | [4] |

| Molecular Weight | 265.67 g/mol | Calculated |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not precisely defined, decomposition may occur | |

| Solubility | Soluble in DMSO and Methanol | [5][6] |

| pKa | Data not widely available |

Role in Pharmaceutical Manufacturing

The primary significance of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid lies in its dual role as both a precursor and a potential impurity in the synthesis of Furosemide.

Starting Material for Furosemide Synthesis: One of the established synthetic routes to Furosemide involves the condensation of a substituted benzoic acid with furfurylamine.[2][3] In this context, 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid can serve as a key intermediate. The reaction involves the nucleophilic substitution of a suitable leaving group (often fluorine in related syntheses) on the benzoic acid derivative by the amino group of furfurylamine.[2]

Process Impurity in Furosemide (Furosemide Impurity A): The European Pharmacopoeia (EP) officially designates a related compound, 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, as "Furosemide Impurity A".[7] This impurity is a positional isomer of Furosemide. The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final drug product. The presence of impurities can potentially alter the drug's therapeutic effect or cause adverse reactions. Therefore, robust analytical methods are required to detect and quantify these impurities at very low levels.

Caption: Relationship between starting material, Furosemide, and Impurity A.

Synthesis and Manufacturing Insights

The synthesis of substituted benzoic acids like 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid involves multi-step chemical transformations. A common conceptual pathway starts from more readily available precursors.

Illustrative Synthetic Protocol: A plausible laboratory-scale synthesis can be conceptualized as follows:

-

Chlorosulfonation: The synthesis often begins with a suitable benzoic acid derivative, such as 2-methoxybenzoic acid. This starting material is treated with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction conditions must be carefully controlled to manage the highly reactive nature of chlorosulfonic acid.

-

Ammonolysis: The resulting chlorosulfonyl benzoic acid is then reacted with ammonia (ammonolysis) to convert the chlorosulfonyl group into a sulfonamide group (-SO₂NH₂). This step yields 2-methoxy-5-sulfamoylbenzoic acid.[4]

-

Chlorination: The final step is the selective chlorination of the aromatic ring to introduce a chlorine atom at the 4-position. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS), under appropriate reaction conditions.

Causality in Experimental Choices:

-

Choice of Starting Material: The selection of the initial benzoic acid derivative is dictated by its commercial availability, cost, and the desired substitution pattern on the final product.

-

Control of Reaction Conditions: Temperature control is critical during chlorosulfonation to prevent unwanted side reactions and ensure regioselectivity. Similarly, the conditions for ammonolysis and chlorination are optimized to maximize yield and purity.

-

Purification Strategies: Each intermediate and the final product must be rigorously purified, typically through recrystallization or chromatography, to remove unreacted starting materials, by-products, and other impurities.

Analytical Characterization

To ensure the quality and purity of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, and to monitor its levels as an impurity in Furosemide, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for both identification and quantification. A well-developed HPLC method can separate the main compound from its isomers and other related substances.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise chemical structure and confirming the positions of the various substituents on the aromatic ring.

Conclusion

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a compound of considerable importance in the pharmaceutical landscape, not for its therapeutic properties, but for its integral role in the synthesis of the widely used diuretic, Furosemide. Its identity as both a key building block and a critical process impurity underscores the necessity for its thorough characterization and stringent control. For researchers and professionals in drug development and manufacturing, a deep understanding of its chemistry, synthesis, and analytical profiling is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

- ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

- Pharmaffiliates. (n.d.). Sulpiride - Impurity B.

- Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid 95.

- PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid.

- Pharmaffiliates. (n.d.). Furosemide-impurities.

- PubChem. (n.d.). 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid.

- ChemicalBook. (n.d.). 4-Chloro-2-Methoxy-5-sulfaMoylbenzoic acid.

- Google Patents. (1996). Process for the preparation of furosemide.

- Sigma-Aldrich. (n.d.). Furosemide impurity A EP Reference Standard.

- Simson Pharma Limited. (n.d.). Furosemide EP Impurity A.

- Google Patents. (1996). Process for the preparation of furosemide.

- Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

- EDQM. (n.d.). Furosemide Impurity A CRS.

- ResearchGate. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.

- BenchChem. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid.

- BenchChem. (n.d.). Application Notes and Protocols for the Total Synthesis of Furosemide.

- Allmpus. (n.d.). Furosemide Ep Impurity A, Iso Furosemide.

Sources

- 1. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. chembk.com [chembk.com]

- 7. Detailed view [crs.edqm.eu]

Methodological & Application

Application Note & Experimental Protocol: A-Level Synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to potent loop diuretics. The synthetic strategy detailed herein is a robust two-step process commencing with the chlorosulfonation of 4-Chloro-2-methoxybenzoic acid, followed by amination of the resulting sulfonyl chloride. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry and drug development. Its structure is closely related to diuretic agents like Furosemide, which function by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[1] The precise arrangement of the chloro, methoxy, and sulfamoyl groups on the benzoic acid core is paramount for its biological activity and its utility as a synthetic precursor. The protocol outlined below provides a reliable method for accessing this important intermediate, starting from the commercially available 4-Chloro-2-methoxybenzoic acid.[2][3]

Overall Reaction Scheme

The synthesis is achieved through a two-stage electrophilic aromatic substitution and subsequent nucleophilic substitution pathway.

-

Step 1: Chlorosulfonation of 4-Chloro-2-methoxybenzoic acid.

-

Step 2: Amination of the intermediate sulfonyl chloride.

The methoxy group at C2 and the chloro group at C4 direct the incoming electrophile (the chlorosulfonyl group) to the C5 position, which is activated by the powerful ortho,para-directing methoxy group.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

Quantitative Data Summary

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (relative to starting material) |

| 4-Chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | 1.0 |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | ~5.0 |

| Aqueous Ammonia (28-30%) | NH₄OH | 35.04 (as NH₃) | Excess |

| Product: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid | C₈H₈ClNO₅S | 265.67 | - |

Detailed Experimental Protocols

PART 1: Chlorosulfonation of 4-Chloro-2-methoxybenzoic acid

This step introduces the sulfonyl chloride functional group onto the aromatic ring via an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the reagent and the solvent.[4]

Materials and Equipment:

-

500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a gas trap (for HCl fumes).

-

Heating mantle with temperature control.

-

4-Chloro-2-methoxybenzoic acid.

-

Chlorosulfonic acid.

-

Ice-water bath.

Procedure:

-

Reagent Setup: In a fume hood, charge the 500 mL three-necked flask with chlorosulfonic acid (approx. 5 molar equivalents to the starting benzoic acid). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly and portion-wise, add 4-Chloro-2-methoxybenzoic acid to the cooled, stirring chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C. This is an exothermic reaction that will generate significant amounts of HCl gas.

-